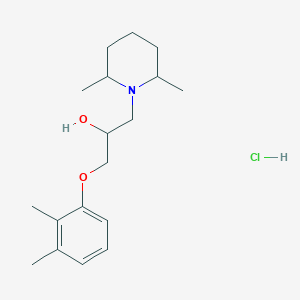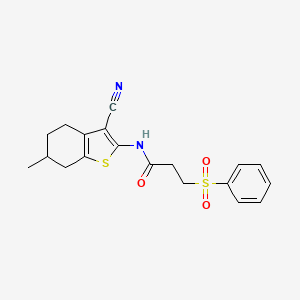
N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(2,4-Dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride (N2-DMQD) is a synthetic compound that has been studied extensively due to its potential applications in scientific research. N2-DMQD has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme tyrosinase, which is involved in the production of melanin in the skin. It has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has also been used as a substrate for the enzyme nitric oxide synthase, which is involved in the production of nitric oxide in the body. In addition, this compound has been used as a fluorescent probe for the detection of DNA damage in cells.
Wirkmechanismus
Target of Action
N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride has been identified as an antiparasitic and antibacterial compound . Its primary targets are the Plasmodium falciparum parasite, responsible for malaria, and various bacterial strains .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . In the case of Plasmodium falciparum, it disrupts the parasite’s life cycle, preventing it from causing malaria . For bacterial strains, it inhibits their growth, thereby acting as a potential antibacterial agent .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the targets, leading to their death .
Pharmacokinetics
The compound has been shown to have good solubility at ph 74, which suggests it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of its targets. This leads to a decrease in the number of Plasmodium falciparum parasites and bacterial strains, thereby reducing the severity of the diseases they cause .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target organisms .
Vorteile Und Einschränkungen Für Laborexperimente
N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily soluble in water and other polar solvents. It is also relatively stable and has a long shelf life. In addition, this compound has been found to be non-toxic to cells. However, there are some limitations to its use in laboratory experiments. This compound has been found to have a low solubility in non-polar solvents, which can limit its use in certain experiments. In addition, it has been found to be unstable in the presence of strong acids or bases.
Zukünftige Richtungen
N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride has potential applications in a wide range of fields, including cell biology, drug discovery, and biotechnology. It could be used as a fluorescent probe for the detection of ROS, DNA damage, and other cellular processes. It could also be used as a substrate for enzymes involved in the production of melanin, nitric oxide, and other bioactive molecules. In addition, this compound could be used to develop new drugs and drug delivery systems. Finally, this compound could be used to develop new diagnostic tools for the detection of diseases.
Synthesemethoden
N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride can be synthesized in a two-step reaction involving the reaction of 2,4-dimethoxyphenyl-2,4-diamine with 2-chloroquinazoline. The first step involves the reaction of 2,4-dimethoxyphenyl-2,4-diamine with the 2-chloroquinazoline in a basic solution to form the this compound. The second step involves the addition of hydrochloric acid to the reaction mixture to precipitate the hydrochloride salt of the this compound. The reaction yields a white solid that is readily soluble in water and other polar solvents.
Eigenschaften
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2.ClH/c1-21-10-7-8-13(14(9-10)22-2)19-16-18-12-6-4-3-5-11(12)15(17)20-16;/h3-9H,1-2H3,(H3,17,18,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROTWZHYVQOHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amine hydrochloride](/img/structure/B6480502.png)
![{3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride](/img/structure/B6480508.png)

![5-amino-N-(4-bromophenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6480527.png)
![N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B6480535.png)
![5-amino-N-(2,5-diethoxyphenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6480536.png)
![ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480541.png)
![ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480559.png)
![ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480566.png)
![5-(3,4-dimethylphenyl)-3-[(3-methoxyphenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6480575.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B6480590.png)
![methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6480592.png)
![1-[(2-fluorophenyl)methoxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6480593.png)
